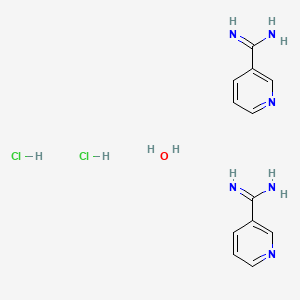
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a diethylcarbamoyl group and a nitro group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
準備方法
The synthesis of 4-(Diethylcarbamoyl)-2-nitrophenylboronic acid typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the diethylcarbamoyl group through a carbamoylation reaction. Finally, the boronic acid moiety is introduced via a borylation reaction. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Amidation: The diethylcarbamoyl group can undergo amidation reactions with amines, forming amide bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and DMF. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(Diethylcarbamoyl)-2-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. The boronic acid moiety interacts with these residues, forming a stable complex that inhibits the enzyme’s activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
4-(Diethylcarbamoyl)-2-nitrophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the diethylcarbamoyl and nitro groups, making it less versatile in certain reactions.
4-(Diethylcarbamoyl)-2-fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a nitro group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C11H15BN2O5 |
|---|---|
分子量 |
266.06 g/mol |
IUPAC名 |
[4-(diethylcarbamoyl)-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-6-9(12(16)17)10(7-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 |
InChIキー |
NWWDLTYKMCXSSI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C(=O)N(CC)CC)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)





![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)

![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)


